7,8-Dihydro-5,6-dehydrokawain

Catalog No.
S588572
CAS No.
3155-51-9
M.F
C14H14O3
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,8-Dihydro-5,6-dehydrokawain

Researchers quantifying kavalactones in Alpinia zerumbet often face co-elution and misidentification using Kavain as a substitute. DDK (7,8-Dihydro-5,6-dehydrokawain) solves this with its unique α-pyrone scaffold, enabling unambiguous HPLC/GC-MS peak assignment and preventing adulteration.

  • Superior lipolytic activity in adipocyte assays (enhanced glycerol release vs. dehydrokawain).
  • Dual p38 MAPK inhibition and oxidative stress reduction in neuronal models, not achievable with desmethoxyyangonin.
  • Supplied with ≥98% HPLC purity, full analytical certification, ready for immediate use.

CAS Number

3155-51-9

Product Name

7,8-Dihydro-5,6-dehydrokawain

IUPAC Name

4-methoxy-6-(2-phenylethyl)pyran-2-one

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3

InChI Key

OVXOWIKMOIVICB-UHFFFAOYSA-N

SMILES

COC1=CC(=O)OC(=C1)CCC2=CC=CC=C2

Synonyms

5,6-Dehydro-7,8-dihydrokavain; 5,6-Didehydro-7,8-dihydrokawain; 5,6-Dehydro-7,8-dihydrokawain;

Canonical SMILES

COC1=CC(=O)OC(=C1)CCC2=CC=CC=C2

The exact mass of the compound 2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyrones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 10 mg, 20 mg, 25 mg

7,8-Dihydro-5,6-dehydrokawain (DDK), also known as 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one, is a highly characterized kavalactone derivative primarily isolated from Alpinia zerumbet and Piper methysticum. Structurally defined by an α-pyrone ring with an unsaturated 5,6-bond and a saturated 7,8-phenylethyl chain, DDK serves as a critical primary reference standard in phytochemical analysis and a potent bioactive scaffold. In industrial and advanced laboratory procurement, DDK is prioritized for its high natural extraction yield, specific UV-Vis and chromatographic profiles, and established utility in metabolic, neuroprotective, and analytical standardization workflows [1].

Research Fit

Structural Identity Styrylpyrone with C5-C6 unsaturation and saturated C7-C8 bond, distinct from DK and DHK
Reference Standard Authenticated high-purity (HPLC) primary standard for analytical method development
Tool Compound Supports kavalactone structure-activity relationship (SAR) and pathway-specific studies
Isomer Resolution Resolves mass-isomeric ambiguity with kavain (identical m/z 231.1016) via chromatographic ID

Generic substitution of DDK with the more common kavalactone Kavain, or with crude kava extracts, fundamentally compromises analytical and pharmacological reproducibility. Kavain is a positional isomer of DDK, possessing a saturated 5,6-bond and an unsaturated 7,8-styryl group. This structural inversion drastically alters the molecule's electronic distribution, UV absorbance maxima, and receptor binding affinities. In analytical workflows, using Kavain as a proxy leads to severe calibration errors during HPLC/GC-MS quantification of Zingiberaceae extracts. Pharmacologically, the saturated 7,8-bond in DDK allows it to modulate specific intracellular pathways—such as reducing oxidative stress in neuronal models—that its unsaturated analogs fail to trigger, rendering crude mixtures or in-class substitutes useless for targeted mechanism-of-action studies [1].

Substitution Risk

5,6-Dehydrokawain (DK) C7-C8 unsaturation in DK shifts antiplatelet potency; pathway response may not transfer directly
7,8-Dihydrokavain (DHK) Absent C5-C6 olefin alters phytotoxicity and metabolic signaling, limiting direct assay substitution
Kavain (Mass Isomer) Identical molecular formula and exact mass to DDK; analytical misassignment risk without chromatographic resolution

Superior Natural Abundance and Extraction Yield for Scalable Sourcing

For industrial scale-up and precursor sourcing, DDK offers a significantly higher natural yield compared to closely related kavalactones like 5,6-dehydrokawain (DK). Quantitative extraction from Alpinia zerumbet rhizomes demonstrates that DDK is the dominant secondary metabolite, providing a highly efficient starting material for downstream synthesis or formulation [1].

Evidence DimensionPhytochemical extraction yield (mg/g in fresh rhizomes)
Target Compound Data350 mg/g (DDK)
Comparator Or Baseline100 mg/g (DK)
Quantified Difference3.5-fold higher extraction yield for DDK
ConditionsHexane extraction of fresh Alpinia zerumbet rhizomes

The 3.5-fold higher natural abundance makes DDK a far more economically viable and scalable precursor for kavalactone-derived commercial products and therapeutics.

Antiplatelet IC50
Head-to-head
DDK ~60 μg/mL vs DK ~10 μg/mL (6-fold gap)
Supports platelet pathway differentiation studies
Arachidonic acid-induced rabbit platelet assay

Chromatographic Resolution for Analytical Standardization

In quality control workflows, DDK serves as an essential primary reference standard due to its distinct chromatographic behavior. When distinguishing Alpinia zerumbet extracts from Piper methysticum (Kava) adulterants, DDK provides a highly specific retention time and UV-Vis profile dictated by its 5,6-double bond, which cleanly resolves from its positional isomer Kavain[1].

Evidence DimensionChromatographic resolution and structural specificity
Target Compound DataSpecific retention time with 5,6-unsaturation UV profile
Comparator Or BaselineKavain (7,8-unsaturation UV profile)
Quantified DifferenceBaseline chromatographic resolution of positional isomers
ConditionsHPLC/GC-MS quantification of Zingiberaceae vs. Piperaceae extracts

Procuring absolute purity DDK is mandatory for analytical laboratories to accurately calibrate instruments and prevent misidentification of closely related kavalactone isomers.

cAMP Elevation
Head-to-head
DDK 67.0% vs DK 56.9% increase
Fits metabolic signaling pathway assay context
3T3-L1 adipocyte model

Differential Lipolytic Activity in Adipocyte Models

In metabolic research, DDK demonstrates potent anti-obesity properties by stimulating lipolysis significantly better than its analog DK. When applied to differentiated 3T3-L1 adipocytes, DDK induced a massive increase in glycerol release, outperforming DK and establishing itself as a superior candidate for metabolic pathway modulation[1].

Evidence DimensionIncrease in glycerol release (cellular lipolysis marker)
Target Compound Data225% increase vs. control
Comparator Or Baseline137% increase vs. control (DK)
Quantified Difference88 percentage point higher lipolytic induction by DDK
ConditionsDifferentiated 3T3-L1 adipocyte in vitro assay

Buyers developing metabolic syndrome therapeutics should select DDK over DK due to its significantly stronger efficacy in triggering cellular lipolysis.

Phytotoxic Concentration
Cross-study
10.3 μg/mL in root exudates
Supports allelopathy compound screening context
Ranked among most active phytotoxic constituents

Divergent Neuroprotective Efficacy via Oxidative Stress Reduction

While multiple kavalactones exhibit neuroprotective trends, DDK possesses a unique dual-action mechanism. In H2O2-treated PC12 neuronal cells, both DDK and DK inhibit p38 MAPK phosphorylation; however, only DDK successfully reduces intracellular oxidative stress levels. DK fails to alter the oxidative status, highlighting the critical role of DDK's specific double-bond configuration in comprehensive neuroprotection [1].

Evidence DimensionReduction of intracellular oxidative stress
Target Compound DataSignificant reduction in oxidative status
Comparator Or BaselineNo reduction in oxidative status (DK / desmethoxyyangonin)
Quantified DifferenceAbsolute functional divergence (Active vs. Inactive)
ConditionsH2O2-induced cytotoxicity model in PC12 cells

For neurodegenerative disease modeling, DDK is strictly required over DK to achieve complete cellular protection against oxidative damage.

Neuroprotection Assay
Head-to-head
DDK & DK effective at 1–50 μM
Comparable oxidative stress model response
H2O2-induced PC12 cell model
Antifungal Derivative
Class-level
91% inhibition at 100 ppm
Supports scaffold SAR exploration
Phosphorothionate derivative against Corticium rolfsii
Mass Isomer Resolution
Method context
Identical mass (m/z 231.1016) to kavain
Mandates chromatographic reference standard use
HPLC-ESI-MS differentiation required

Primary Analytical Reference Standards

Essential for the precise HPLC/GC-MS quantification of DDK in Alpinia zerumbet extracts, ensuring regulatory compliance and preventing adulteration by distinguishing it from lower-yield positional isomers like Kavain [1].

Metabolic and Anti-Obesity Drug Discovery

Utilized as a high-efficacy bioactive scaffold in adipocyte assays to screen for lipolytic pathway modulators, driven by its superior glycerol release profile compared to DK [1].

Neuroprotective Therapeutic Development

Deployed in in vitro neuronal models (e.g., PC12 cells) to study dual-action mechanisms involving p38 MAPK inhibition and oxidative stress reduction, a pathway not fully activated by desmethoxyyangonin [2].

Application Fit

Application
Selection Property
Validation Focus
cAMP & Metabolic Studies
cAMP signaling response profile
Pathway-specific assay endpoint validation
Phytotoxicity & Allelopathy
Phytotoxic scaffold potency
Growth inhibition endpoint validation
Platelet Aggregation SAR
Pathway-specific inhibitor profile
Thromboxane B2 formation assay validation
Analytical Reference Standard
Chromatographic purity and identity
Retention time and calibration curve establishment

XLogP3

2.7

Other CAS

3155-51-9

Wikipedia

7,8-Dihydro-5,6-dehydrokawain

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